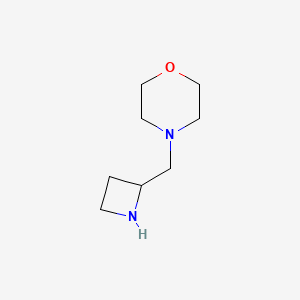

4-(Azetidin-2-ylmethyl)morpholine

Description

Significance of Azetidine (B1206935) and Morpholine (B109124) Scaffolds in Chemical Biology and Medicinal Chemistry

The azetidine and morpholine rings are independently recognized as "privileged structures" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to their frequent appearance in approved drugs and bioactive molecules, owing to their favorable physicochemical and metabolic properties. nih.govresearchgate.net

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a valuable building block in drug design. technologynetworks.comsciencedaily.com Its inclusion in molecular structures can lead to improved pharmacological properties. enamine.net The ring's strained nature, while providing reasonable stability, imparts a rigid conformation that can enhance binding affinity to biological targets by reducing the entropic penalty of binding. enamine.netrsc.org This rigidity allows for a well-defined spatial arrangement of substituents. enamine.net

Azetidines serve as effective bioisosteres for other functional groups, offering a way to modulate a molecule's properties, such as lipophilicity and metabolic stability. nih.gov This has led to their incorporation into drugs for a wide range of conditions, including neurological disorders, cancer, and infectious diseases. technologynetworks.comsciencedaily.comnih.gov For instance, the marketed drugs Azelnidipine, a calcium channel blocker, and Cobimetinib, a cancer therapy, both feature the azetidine scaffold. pharmablock.com The growing interest in this moiety is driven by its potential to confer novelty and improved drug-like characteristics to new chemical entities. acs.orgacs.org

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This dual character makes it a highly versatile and widely used scaffold in medicinal chemistry. nih.govnih.gov The presence of the morpholine moiety can significantly improve a compound's physicochemical properties, such as aqueous solubility and pharmacokinetic profile. nih.govresearchgate.net

Its weak basicity, due to the electron-withdrawing effect of the ether oxygen, often leads to favorable pKa values for drug candidates, which can enhance absorption and distribution. nih.govacs.org The morpholine ring is a component of numerous approved drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid. wikipedia.org Its ability to act as a hydrogen bond acceptor and its conformational flexibility contribute to its role as a privileged pharmacophore in the development of agents targeting a wide array of diseases. nih.govacs.org

Contextual Overview of the Compound within Diverse Heterocyclic Chemistries

4-(Azetidin-2-ylmethyl)morpholine is a hybrid molecule that combines the structural features of a saturated four-membered and a six-membered heterocycle. The synthesis of such a molecule would likely involve the coupling of a pre-functionalized azetidine with a morpholine derivative. The chemistry of 2-substituted azetidines is a field of active research, with various methods being developed for their synthesis and functionalization. nih.govresearchgate.net Similarly, the functionalization of morpholine is a well-established area of organic synthesis. researchgate.net

The resulting compound, by linking these two key pharmacophores, offers the potential for a unique three-dimensional structure and a distinct profile of biological activity. The methylene (B1212753) linker provides a degree of flexibility, allowing the two heterocyclic rings to adopt various spatial orientations, which could be crucial for interaction with biological macromolecules.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the well-documented importance of its constituent rings, there is a notable lack of published research specifically focused on this compound. This represents a significant research gap. The primary objective for a comprehensive investigation would be to synthesize and characterize this novel compound. Subsequent research should then aim to explore its potential as a scaffold in medicinal chemistry.

Key research objectives would include:

Development of an efficient synthetic route: Establishing a reliable and scalable method for the synthesis of this compound is the first critical step.

Full physicochemical characterization: A thorough analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to confirm the structure and understand its properties.

Computational studies: In silico modeling could provide insights into the compound's conformational preferences, electronic properties, and potential for interaction with various biological targets.

Biological screening: Given the wide range of activities associated with azetidine and morpholine derivatives, the compound should be screened against a diverse panel of biological targets to identify any potential therapeutic applications. nih.govnih.gov

Pharmacokinetic profiling: An initial assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be essential to evaluate its drug-like potential.

The exploration of this compound holds the promise of uncovering new chemical entities with potentially valuable biological activities, thereby expanding the landscape of heterocyclic chemistry in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-(azetidin-2-ylmethyl)morpholine |

InChI |

InChI=1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2 |

InChI Key |

RHTVLWKZJPAQBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1CN2CCOCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 Azetidin 2 Ylmethyl Morpholine Analogues

Methodologies and Rationale in SAR Studies

SAR studies are a cornerstone of drug discovery, aiming to optimize a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net The general approach involves the synthesis of a series of analogues where specific parts of the lead compound are systematically altered. sci-hub.se For molecules like 4-(azetidin-2-ylmethyl)morpholine, this involves modifying the azetidine (B1206935) ring, the morpholine (B109124) ring, and the methylene (B1212753) linker.

The rationale is to probe the interactions between the compound (the ligand) and its biological target (e.g., a receptor or enzyme). Key methodologies employed include:

Analogue Synthesis : Chemists create libraries of related compounds by introducing, removing, or replacing functional groups, altering ring sizes, or changing stereochemistry. nih.govnih.gov For instance, different substituents might be placed on the azetidine or morpholine rings.

Biological Evaluation : The synthesized analogues are tested in biological assays to measure their activity, such as their ability to inhibit an enzyme or bind to a receptor. This generates quantitative data, like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (binding affinity) values, which are crucial for comparing compounds.

Computational Modeling : In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to predict how structural changes will affect biological activity. sci-hub.se These models can help prioritize which analogues to synthesize, saving time and resources. manchester.ac.uk Molecular docking, for example, can visualize the binding of a ligand in the active site of a protein, revealing key interactions like hydrogen bonds or hydrophobic contacts that contribute to its potency. nih.gov

The overarching goal is to build a detailed map of the "pharmacophore"—the essential three-dimensional arrangement of functional groups required for biological activity.

Contribution of the Azetidine Ring to Preclinical Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. nih.govresearchgate.net Its inclusion is often strategic, owing to its satisfactory stability and the molecular rigidity it imparts upon a molecule. nih.govrsc.org This conformational restriction can be crucial for orienting other functional groups correctly for optimal interaction with a biological target. nih.gov

The biological activity of azetidine-containing compounds is highly sensitive to the nature and position of substituents on the ring. The azetidine scaffold offers several points for diversification. nih.gov

SAR studies on various azetidine-containing series have revealed key principles:

N-Substitution : The nitrogen atom of the azetidine ring is a common point of modification. In some contexts, an unsubstituted NH group is desirable as it allows for flexibility in subsequent synthetic steps or can act as a hydrogen bond donor. sciencedaily.com In other cases, specific substituents on the nitrogen are essential for activity. For example, in a series of dipeptide inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl moiety at the N-terminus of an azetidine-containing structure was found to be an absolute requirement for antiviral activity. nih.gov

C-2 Substitution : The C-2 position, as in this compound, is a critical attachment point. The substituent at this position often dictates the primary vector and orientation of the rest of the molecule. The development of synthetic routes to access diverse 2-substituted azaspiro[3.3]heptanes highlights the pharmaceutical potential of modifying this position. rsc.org

C-3 Substitution : In certain series, substitution at the C-3 position has been shown to be vital. For a class of tricyclic azetidine derivatives with antidepressant activity, the most active compounds featured a basic group at the C-3 position of the azetidine ring. researchgate.net

The following table illustrates findings from an SAR study on azetidine-containing dipeptides as HCMV inhibitors, demonstrating the impact of substituents. nih.gov

| Compound Series | N-Terminus Substituent | C-Terminus Substituent | C-Terminal Side-Chain | Anti-HCMV Activity (EC₅₀ µM) |

| Series 1 | Benzyloxycarbonyl (Cbz) | -NH₂ | Isopropyl | 6.5 |

| Series 1 | Benzyloxycarbonyl (Cbz) | -NH-CH₃ | Isopropyl | 7.9 |

| Series 1 | Benzyloxycarbonyl (Cbz) | -N(CH₃)₂ | Isopropyl | >100 |

| Series 2 | Acetyl | -NH₂ | Isopropyl | >100 |

| Series 3 | Benzyloxycarbonyl (Cbz) | -NH₂ | Benzyl | >100 |

Data sourced from Pérez-Faginas et al., Bioorg Med Chem. 2011. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) in the azetidine ring can have a profound impact on biological activity. Because biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.

The synthesis of enantiopure azetidines, while challenging, is a major focus of medicinal chemistry. acs.orgacs.org For example, in the development of tricyclic azetidine derivatives as CNS stimulants, the dextrorotatory (+) isomer of a methylamino derivative was found to be the most active compound, demonstrating a clear stereochemical preference. researchgate.net The conformational restriction imposed by the azetidine ring can lock the molecule into a specific shape, such as a γ-type reverse turn in some dipeptide derivatives, which appears to be influential for their biological activity. nih.gov

Role of the Morpholine Moiety in Molecular Recognition and Biological Modulation

The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is due to its frequent appearance in bioactive compounds and its ability to confer advantageous properties, such as improved solubility, metabolic stability, and target affinity. researchgate.netnih.govbiosynce.com The morpholine moiety can act as a hydrogen bond acceptor via its oxygen atom and can modulate the basicity (pKa) of the nitrogen atom, which influences solubility and interactions with biological targets. nih.govresearchgate.net

The way in which the morpholine ring is substituted can dramatically alter its contribution to biological activity. The ring itself can serve as a scaffold or be an integral part of the pharmacophore. sci-hub.senih.gov

Direct Target Interaction : In many kinase inhibitors, the morpholine oxygen is critical for activity as it forms a key hydrogen bond with the "hinge region" of the enzyme's active site. cambridgemedchemconsulting.com For example, 4-(Pyrimidin-4-yl)morpholines are privileged pharmacophores for PI3K inhibitors precisely because the morpholine oxygen bonds to the hinge residue Val882. cambridgemedchemconsulting.com

Modulation of Properties : In other cases, the morpholine ring is added to a molecule to fine-tune its pharmacokinetic properties. researchgate.netnih.gov The introduction of a morpholine can increase water solubility and improve membrane permeability. mdpi.com

Substitution Effects : SAR studies often reveal a strong dependence on the substitution pattern. In one study on chalcone (B49325) derivatives, an unsubstituted morpholine ring was found to be crucial for potent anticancer activity. sci-hub.se Conversely, studies on caspase inhibitors found that 4-methyl and 4-phenyl substituents on a morpholine ring were the most potent. e3s-conferences.org In a series of cannabinoid receptor agonists, an N-morpholinoethyl substituent was consistently more potent than other variations, highlighting its value for interacting with the receptor. sci-hub.se

The table below summarizes SAR findings for morpholine-substituted compounds against different targets.

| Compound Class | Target | Key SAR Finding | Reference |

| Chalcone Derivatives | C6 and HeLa cancer cell lines | Unsubstituted morpholine required for potent activity. | sci-hub.se |

| Quinoline Derivatives | Caspase 3 | 4-methyl and 4-phenyl substituents on morpholine were most potent. | e3s-conferences.org |

| Benzamide Derivatives | PI3K Isoforms | Morpholine ring attached to a quinazoline (B50416) ring was crucial for activity. | e3s-conferences.org |

| Pyrimidopyrrolopyrimidinones | Not Specified | 3-morpholinoalkyl substitution showed potent activity. | e3s-conferences.org |

While beneficial, the morpholine ring can be a site of metabolic breakdown (in vivo oxidation). enamine.netacs.org Therefore, medicinal chemists often explore bioisosteric replacements—swapping the morpholine ring for another chemical group that retains similar size, shape, and electronic properties but offers improved metabolic stability or other desirable characteristics. enamine.netdrugdesign.org

Common bioisosteric strategies for the morpholine ring include:

Thiomorpholine : Replacing the oxygen atom with a sulfur atom. This changes the hydrogen bonding capacity and lipophilicity.

Oxetanes : Spirocyclic oxetanes have been developed as less lipophilic and more metabolically stable alternatives to morpholine. sci-hub.se These four-membered rings can increase the solubility of lipophilic drugs while maintaining stability against oxidative metabolism. tcichemicals.com

Cyclopropyl (B3062369) Pyran (CPP) : In a notable example, scientists at GlaxoSmithKline demonstrated that a cyclopropyl pyran group could serve as a viable non-nitrogen containing isostere for N-pyrimidyl morpholines. drughunter.com The CPP analogue of an mTOR inhibitor showed similar potency and solubility to the morpholine parent compound but with improved kinase selectivity. drughunter.com

The following table compares a morpholine-containing mTOR inhibitor with its cyclopropyl pyran (CPP) bioisostere. drughunter.com

| Compound | Moiety | mTOR Potency (IC₅₀, nM) | Lipophilic Efficiency (LiPE) | Aqueous Solubility (µM) |

| Compound A | Methyl Morpholine | 1.1 | 6.4 | 12 |

| Compound B | Cyclopropyl Pyran (CPP) | 1.9 | 6.0 | 11 |

Data sourced from Hobbs et al. via Drug Hunter, 2019. drughunter.com This data shows the successful replacement of a metabolically labile morpholine group with a CPP isostere, maintaining key drug-like properties while removing a nitrogen atom.

Linker Region Contributions to Ligand-Target Specificity and Potency

Key modifications would likely include:

Linker Length: Elongating or shortening the linker (e.g., to ethyl or removing it to form a direct bond) would alter the distance and relative orientation between the azetidine and morpholine rings. This could critically affect how the molecule fits into a putative binding pocket.

Linker Rigidity: Introducing conformational constraints, such as double bonds (e.g., vinylidene) or incorporating the linker into a cyclic structure, would reduce the number of accessible conformations. This can lead to an increase in potency if the rigidified conformation is the bioactive one, but a loss of activity if it is not.

Introduction of Functional Groups: Appending small functional groups to the linker, such as a hydroxyl or methyl group, could introduce new interaction points (e.g., hydrogen bond donors/acceptors or van der Waals contacts) with a biological target.

A representative, albeit hypothetical, data table for such an investigation is presented below.

Table 1: Hypothetical SAR of Linker Modifications in this compound Analogues

| Compound ID | Linker Modification | Target A IC50 (nM) | Target B IC50 (nM) |

| 1 | -CH2- (Parent) | Data Not Available | Data Not Available |

| 1a | -CH2-CH2- | Data Not Available | Data Not Available |

| 1b | -(C=O)- | Data Not Available | Data Not Available |

| 1c | -CH(OH)- | Data Not Available | Data Not Available |

Correlation of Structural Modifications with Preclinical Biological Efficacy Profiles

Following the initial determination of in vitro potency and selectivity from SAR studies, the next logical step would be to assess the preclinical biological efficacy of promising analogues. This would involve evaluating the compounds in cellular and animal models of disease.

The correlation of structural features with efficacy would seek to answer questions such as:

Does increased in vitro potency translate to improved efficacy in a cellular assay?

How do modifications to the azetidine or morpholine rings affect cell permeability and, consequently, cellular efficacy?

What is the impact of linker modifications on the pharmacokinetic properties of the compounds, such as metabolic stability and oral bioavailability, which are crucial for in vivo efficacy?

A hypothetical data table illustrating the correlation between structural modifications and preclinical efficacy is shown below.

Table 2: Hypothetical Preclinical Efficacy of this compound Analogues

| Compound ID | Key Structural Feature | In Vitro Potency (IC50, nM) | Cellular Efficacy (EC50, µM) | In Vivo Efficacy (Model X, % inhibition at dose Y) |

| 1 | Parent Scaffold | Data Not Available | Data Not Available | Data Not Available |

| 2a | 3-Fluoroazetidine | Data Not Available | Data Not Available | Data Not Available |

| 3b | C-Methylmorpholine | Data Not Available | Data Not Available | Data Not Available |

Pharmacophore Modeling and Derivation Based on SAR Data

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Such a model for the this compound class would be derived from the collective SAR data of active and inactive analogues.

The development of a pharmacophore model would typically involve:

Conformational Analysis: Determining the low-energy conformations of a set of active analogues.

Feature Identification: Identifying common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centroids, and positive/negative ionizable groups.

Model Generation and Validation: Aligning the active compounds to generate a 3D arrangement of these features. The resulting model would then be validated by its ability to distinguish known active compounds from inactive ones.

A hypothetical pharmacophore model for this class might include:

A hydrogen bond acceptor feature associated with the morpholine oxygen.

A positive ionizable feature corresponding to the protonated morpholine nitrogen.

A hydrophobic feature associated with the azetidine ring.

Defined spatial constraints dictating the relative positions of these features.

The successful development of a validated pharmacophore model would be invaluable for virtual screening campaigns to identify novel, structurally diverse compounds with the potential for similar biological activity.

Preclinical Biological Evaluation and Mechanistic Insights of 4 Azetidin 2 Ylmethyl Morpholine Analogues

In Vitro Studies on Defined Biological Targets

The interaction of azetidine- and morpholine-containing compounds with specific enzymes, receptors, and kinases has been a key area of research to elucidate their mechanisms of action.

Analogues featuring the azetidine (B1206935) or morpholine (B109124) moiety have been evaluated for their ability to inhibit various enzymes.

Azetidine Analogues as STAT3 Inhibitors: A series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. These compounds were found to directly and irreversibly bind to STAT3. In vitro assays demonstrated that these azetidine-based compounds selectively inhibit STAT3's DNA-binding activity with sub-micromolar potency, showing significant selectivity over other STAT family members like STAT1 and STAT5. For instance, compounds H172 and H182 showed IC₅₀ values of 0.38–0.98 μM for STAT3 inhibition, while their IC₅₀ values for STAT1 or STAT5 were greater than 15.8 μM wikipedia.org. Further optimization led to analogues like 7g and 9k, which not only showed potent STAT3 inhibition but also improved cell permeability nih.gov. High-affinity binding was confirmed, with dissociation constants (KD) reported as 880 nM for analogue 7g nih.gov.

Morpholine Scaffolds in NAPE-PLD Inhibitor Development: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules mdpi.comfrontiersin.orgnih.gov. In the development of inhibitors for NAPE-PLD, a high-throughput screening campaign identified a hit compound that was subsequently optimized. During this medicinal chemistry effort, various structural modifications were explored. One analogue in the developmental series contained a morpholine ring. However, it was discovered that replacing the morpholine group with a (S)-3-hydroxypyrrolidine moiety resulted in a compound (LEI-401) with improved activity (Kᵢ = 0.086 μM) and lower lipophilicity mdpi.com. While not the final optimal structure, the inclusion of the morpholine ring in the analogue series indicates its relevance as a scaffold in designing compounds targeting this enzyme family.

Table 1: Enzyme Inhibition by Azetidine Analogues Data sourced from multiple studies.

| Compound Series | Target Enzyme | Key Findings | IC₅₀ / Kᵢ Values |

|---|---|---|---|

| (R)-Azetidine-2-carboxamides | STAT3 | Selective, irreversible inhibition of DNA-binding activity. | H172/H182: 0.38–0.98 μM wikipedia.org |

| (R)-Azetidine-2-carboxamides | STAT1 / STAT5 | High selectivity for STAT3 over other STAT isoforms. | > 15.8 μM wikipedia.org |

| Pyrrolidine-based analogue | NAPE-PLD | Replacement of a morpholine precursor led to potent inhibition. | LEI-401: Kᵢ = 0.086 μM mdpi.com |

The evaluation of azetidine and morpholine analogues extends to their interaction with G protein-coupled receptors (GPCRs), which are critical in cell signaling.

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that modulates monoaminergic systems in the brain and is a target for psychiatric disorders nih.govresearchgate.netnih.gov. Research into TAAR1 agonists has identified compounds structurally related to 4-(azetidin-2-ylmethyl)morpholine. A screening effort identified a submicromolar TAAR1 agonist based on a 4-(2-aminoethyl)piperidine core researchgate.net. Piperidine (B6355638) is a close structural analogue of morpholine. Subsequent optimization of this hit led to the development of potent agonists with EC₅₀ values for TAAR1 activation in the nanomolar range. For example, compound AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide) displayed an EC₅₀ for TAAR1 agonistic activity between 0.033 and 0.112 μM researchgate.net. Another research effort identified compound LK00764, a 1,2,4-triazole derivative, as a potent TAAR1 agonist with an EC₅₀ of 4.0 nM semanticscholar.org. These studies highlight that piperidine and other nitrogen-containing heterocyclic scaffolds, which are analogous to morpholine, are effective components in designing TAAR1 agonists.

C-C Chemokine Receptor (CCR) Antagonism: Chemokine receptors like CCR5 and CCR2 are implicated in inflammatory diseases and HIV entry wikipedia.orgresearchgate.net. While direct data on this compound analogues as CCR5 antagonists is limited, research on related structures provides insights. A novel series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as antagonists of CCR2. In this series, the cyclohexyl azetidine core was found to be crucial for activity nih.gov. Optimization of this scaffold led to the identification of compound 8d, which exhibited a potent hCCR2 binding affinity with an IC₅₀ of 37 nM and functional antagonism in chemotaxis assays with an IC₅₀ of 30 nM nih.gov. This demonstrates the utility of the azetidine ring in designing potent chemokine receptor antagonists.

Table 2: Receptor Activity of Structurally Related Analogues Data sourced from multiple studies.

| Compound Series | Target Receptor | Activity Type | Potency (EC₅₀ / IC₅₀) |

|---|---|---|---|

| 4-(2-Aminoethyl)piperidines | TAAR1 | Agonist | AP163: 33 - 112 nM researchgate.net |

| 1,2,4-Triazole derivatives | TAAR1 | Agonist | LK00764: 4.0 nM semanticscholar.org |

| 4-Azetidinyl-1-aryl-cyclohexanes | CCR2 | Antagonist | Compound 8d: 37 nM (binding) nih.gov |

The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer mdpi.com.

The oxygen atom of the morpholine ring is a critical feature, often forming a key hydrogen bond with the hinge region of the kinase active site, for instance, with the NH of Valine-882 in PI3Kα mdpi.com. This interaction is a common feature in a multitude of PI3K inhibitors, stemming from the early, non-specific inhibitor LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one).

Numerous analogues incorporating the morpholine ring have been developed as potent and selective PI3K/mTOR inhibitors.

Dual PI3K/mTOR Inhibitors: A series of 2-morpholino-pyrimidine derivatives were developed, leading to the identification of a potent dual PI3K/mTOR inhibitor (compound 26) with high inhibitory activity against PI3Kα (IC₅₀ = 20 nM), PI3Kδ (IC₅₀ = 46 nM), and mTOR (IC₅₀ = 189 nM) mdpi.com.

Isoform-Specific PI3K Inhibitors: The arylmorpholine scaffold has been explored to create isoform-specific PI3K inhibitors. By modifying the core structure, researchers have developed compounds with selective inhibitory profiles, such as the first selective inhibitor of p110β/p110δ.

ZSTK474 Analogues: Studies on the PI3K inhibitor ZSTK474, which contains two morpholine groups, have shown that substitution of a single morpholine group can significantly impact inhibitory potency across different PI3K isoforms, highlighting the structural sensitivity of this region.

Table 3: PI3K/mTOR Pathway Inhibition by Morpholine Analogues Data sourced from multiple studies.

| Compound Class | Target Kinase(s) | Key Feature | Example IC₅₀ Values |

|---|---|---|---|

| 2-Morpholino-pyrimidines | PI3Kα, PI3Kδ, mTOR | Dual Inhibition | Cmpd 26: PI3Kα = 20 nM, mTOR = 189 nM mdpi.com |

| Arylmorpholines | PI3Kβ, PI3Kδ | Isoform Selectivity | Selective p110β/p110δ inhibitor identified |

| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | mTOR Inhibition | The morpholino group is required for mTOR inhibitory activity |

Mechanistic Investigations of Biological Action

Ligand-Target Interaction Profiling and Specificity

Understanding the specific molecular targets of this compound analogues is crucial for elucidating their mechanism of action. Research on structurally related compounds has provided insights into their ligand-target interactions.

A notable example comes from the development of bicyclic azetidines as antimalarial agents. These compounds were found to target the Plasmodium falciparum phenylalanyl-tRNA synthetase nih.gov. This high degree of specificity for a parasite enzyme is a desirable characteristic for an antimicrobial agent, as it can minimize off-target effects in the host.

In a different context, a series of azetidine derivatives were evaluated for their potency as GABA-uptake inhibitors. These compounds, designed as conformationally constrained analogues of GABA or beta-alanine, showed varying affinities for the GAT-1 and GAT-3 transporters. Specifically, azetidin-2-ylacetic acid derivatives with lipophilic side chains exhibited the highest potency at GAT-1, with IC50 values in the low micromolar range nih.gov. This demonstrates that the azetidine scaffold can be tailored to interact with specific transporter proteins.

Cellular Pathway Modulation Analysis

Investigations into the cellular pathways affected by these analogues provide a deeper understanding of their biological effects.

The anti-inflammatory and antioxidant effects of the azetidine derivative KHG26792 in β-amyloid-treated microglia were linked to the modulation of specific signaling pathways. The study revealed that the compound's protective effects were achieved by increasing the phosphorylation of the Akt/GSK-3β signaling pathway. Concurrently, it decreased the β-amyloid-induced translocation of the transcription factor NF-κB to the nucleus nih.gov. NF-κB is a master regulator of inflammatory responses, and its inhibition is a key mechanism for controlling inflammation.

Computational and Theoretical Investigations of 4 Azetidin 2 Ylmethyl Morpholine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking simulations are a cornerstone in computational drug discovery, enabling the prediction of the preferred binding orientation of a ligand to a specific macromolecular target. In the case of 4-(Azetidin-2-ylmethyl)morpholine, these simulations are instrumental in identifying potential protein targets and elucidating the intricacies of its binding modes.

Protein-Ligand Interaction Analysis and Hotspot Mapping

Through molecular docking, the interactions between this compound and various protein targets can be meticulously analyzed. This analysis identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the protein-ligand complex. For instance, the nitrogen atom in the morpholine (B109124) ring and the secondary amine in the azetidine (B1206935) ring can act as hydrogen bond acceptors and donors, respectively. The aliphatic portions of both rings can engage in van der Waals and hydrophobic interactions.

Hotspot mapping, a computational technique to identify energetically favorable binding sites on a protein surface, can further refine the understanding of these interactions. By pinpointing regions within the binding pocket that have a high propensity for interaction, a more accurate prediction of the binding mode of this compound can be achieved.

Table 1: Hypothetical Protein-Ligand Interactions for this compound with a Kinase Target

| Interaction Type | Ligand Moiety Involved | Target Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Morpholine Oxygen | LYS78 | 2.9 |

| Hydrogen Bond | Azetidine NH | ASP184 | 3.1 |

| Hydrophobic | Morpholine Ring | LEU132 | 3.8 |

| Hydrophobic | Azetidine Ring | VAL65 | 4.2 |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, derivatives of this scaffold can be screened against a panel of known biological targets to identify potential "hits." This process involves docking a large library of compounds, including the core structure of this compound and its analogs, into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity, allowing for the prioritization of molecules for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

For a series of this compound derivatives with experimentally determined biological activities (e.g., inhibitory concentrations against a specific enzyme), a QSAR model can be developed. This model would take the form of a mathematical equation that correlates various molecular descriptors of the compounds with their observed activities. The goal is to create a statistically robust model that can accurately predict the biological activity of new, untested derivatives of this compound.

Identification of Key Molecular Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For the this compound scaffold, a QSAR model might reveal that properties such as the electrostatic potential around the morpholine oxygen or the size of a substituent on the azetidine ring are critical for activity. This information provides invaluable guidance for the rational design of more potent and selective analogs.

Table 2: Hypothetical Key Molecular Descriptors from a QSAR Study of this compound Derivatives

| Descriptor | Description | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Negative |

| TPSA | Topological Polar Surface Area | Positive |

| Molecular Weight | Mass of the molecule | Negative |

| Dipole Moment | Measure of molecular polarity | Positive |

Advanced Quantum Chemical Calculations for Molecular Characterization

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure and properties of a molecule. medwinpublishers.com For this compound, these calculations can elucidate various molecular characteristics that are not accessible through classical molecular mechanics methods. medwinpublishers.com

Methods such as Density Functional Theory (DFT) can be used to accurately calculate properties like the molecular geometry, electrostatic potential surface, and frontier molecular orbital energies (HOMO and LUMO). The electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and potential for intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These quantum mechanical insights are crucial for a comprehensive understanding of the intrinsic properties of this compound and for refining the parameters used in molecular mechanics-based simulations like docking and QSAR.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical step in computational chemistry that determines the three-dimensional arrangement of atoms in a molecule and their associated potential energies. For a flexible molecule like this compound, which contains multiple rotatable bonds and two ring systems, a variety of low-energy conformations are possible.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its puckered conformation which helps to alleviate ring strain. wikipedia.orgnist.gov The morpholine ring typically adopts a stable chair conformation. The linkage between these two rings via a methylene (B1212753) group introduces additional degrees of freedom.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the conformational space and identify stable conformers. A hypothetical conformational analysis would involve rotating the bonds connecting the two rings and the methylene linker to generate a potential energy surface. This surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Illustrative Data Table: Predicted Low-Energy Conformers of this compound

| Conformational Feature | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| Azetidine Ring Puckering | 20-30 | 0.0 (Global Minimum) |

| Morpholine Ring Conformation | Chair | 0.0 (Global Minimum) |

| C-C-N-C Torsion | ~60 (gauche) | 0.0 (Global Minimum) |

| C-C-N-C Torsion | ~180 (anti) | +1.2 |

Note: This data is illustrative and represents typical values for such structures. Actual values would require specific calculations.

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its reactivity. Density Functional Theory (DFT) is a common quantum mechanical method used to investigate the electronic properties of molecules like this compound. nih.gov These studies can predict various properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.

The nitrogen atoms in both the azetidine and morpholine rings are expected to be the primary sites of nucleophilic character due to the presence of lone pairs of electrons. The highest occupied molecular orbital (HOMO) would likely be localized on these nitrogen atoms, indicating their propensity to react with electrophiles. The lowest unoccupied molecular orbital (LUMO) would be distributed across the molecule, indicating potential sites for nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. growingscience.com For instance, a theoretical study on morpholine's role in urethane (B1682113) formation highlighted how its electronic properties influence its catalytic activity. nih.govresearchgate.net

Illustrative Data Table: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~2.5 D |

Note: This data is for illustrative purposes. Actual values would depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how a drug molecule might interact with its biological target. mdpi.commdpi.com For this compound, MD simulations could be used to study its behavior in an aqueous environment and its binding stability within a protein's active site. mdpi.com

In a typical MD simulation, the molecule would be placed in a box of water molecules, and the system's trajectory would be calculated by solving Newton's equations of motion. This would reveal how the molecule's conformation changes over time and how it interacts with the surrounding water molecules.

If a biological target for this compound were known or hypothesized, MD simulations could be used to assess the stability of the ligand-protein complex. mdpi.com After docking the molecule into the protein's binding site, a simulation would be run to observe whether the molecule remains bound and to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is a common metric used to assess binding stability.

Bioinformatic and Chemoinformatic Approaches in Rational Drug Design

Bioinformatic and chemoinformatic tools play a pivotal role in modern drug discovery, from initial hit identification to lead optimization. taylorfrancis.comnih.gov For a molecule like this compound, these approaches can be used to predict its physicochemical properties, potential biological activities, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Chemoinformatics databases can be searched for structurally similar compounds to gain insights into potential biological targets and off-target effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed for a series of analogues to guide the design of more potent and selective compounds. growingscience.com

Furthermore, in silico ADMET prediction tools can estimate properties like solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions are valuable for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug development pipeline. taylorfrancis.com The application of such computational tools is essential for the rational design of novel therapeutics based on the azetidine and morpholine scaffolds. researchgate.netnih.gov

Future Directions and Research Perspectives for 4 Azetidin 2 Ylmethyl Morpholine

Exploration of Novel Synthetic Pathways and Methodologies for Diverse Analogues

The synthesis of morpholine (B109124) and its derivatives is a cornerstone of medicinal chemistry, owing to the advantageous physicochemical, biological, and metabolic properties conferred by the morpholine ring. nih.govresearchgate.net The morpholine moiety is a versatile and readily accessible synthetic building block that can be easily introduced as an amine reagent or constructed through various available synthetic methodologies. nih.gov Future research will likely focus on developing more efficient and stereoselective synthetic routes to 4-(azetidin-2-ylmethyl)morpholine and its analogues. The development of scalable synthetic routes is crucial for producing a diverse library of compounds for biological screening. researchgate.net For instance, novel methodologies for the synthesis of 2,6-di-, and 2,2',6-trisubstituted morpholines via the reduction of oxabicyclic tetrazoles under mild conditions have been described, offering a pathway to a wide range of sterically encumbered morpholine derivatives. researchgate.net

A key area of exploration will be the functionalization of the azetidine (B1206935) and morpholine rings to create a wide array of analogues. This could involve the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize the compound's properties. The continuous demand for new drugs with enhanced biological activities and improved safety profiles drives this research. e3s-conferences.org

Deepening Mechanistic Understanding of Observed Preclinical Biological Activities

While preclinical studies may reveal the biological activities of this compound and its derivatives, a deeper mechanistic understanding is essential for their rational development as therapeutic agents. Future research will need to elucidate the precise molecular targets and pathways through which these compounds exert their effects. For example, in the context of antimicrobial resistance, morpholine-containing compounds have been explored as antibiotic adjuvants. nih.gov Molecular modeling has been used to investigate their interaction with targets like PBP2a as a potential mechanism for reversing multidrug resistance. nih.gov

Techniques such as target identification and validation, biochemical assays, and cell-based assays will be crucial in pinpointing the specific proteins or enzymes with which the compounds interact. Understanding the mechanism of action at a molecular level will not only validate the therapeutic potential of these compounds but also guide the design of more potent and selective analogues. nih.gov

Application of Advanced Computational Techniques for Rational Design of Optimized Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these techniques can be applied to rationally design optimized compounds with improved properties. Molecular modeling can predict the binding affinity of analogues to their biological targets, helping to prioritize the synthesis of the most promising compounds. nih.govresearchgate.net For instance, modeling has suggested that a single amino acid difference between PI3K and mTOR accounts for the profound selectivity seen in certain morpholine-containing inhibitors. researchgate.net

Furthermore, computational methods can be used to predict the pharmacokinetic properties of new analogues, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This in silico screening can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the time and cost associated with experimental studies. nih.gov The application of these techniques can significantly accelerate the development of optimized this compound derivatives. nih.gov

Development of Advanced Analogues with Enhanced Preclinical Profiles

The ultimate goal of future research on this compound is to develop advanced analogues with enhanced preclinical profiles. This involves a multi-pronged approach that combines novel synthetic strategies, a deep mechanistic understanding, and the application of computational design. By systematically modifying the structure of the parent compound, researchers can aim to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

The development of analogues with subnanomolar IC50 values and high selectivity for their target over related proteins is a key objective. researchgate.net Moreover, improving aqueous solubility and eliminating off-target effects, such as time-dependent inhibition of cytochrome P450 enzymes, are critical for developing clinically viable drug candidates. researchgate.net The continuous cycle of design, synthesis, and testing will be instrumental in identifying advanced analogues that are suitable for further development. e3s-conferences.org

Potential for Exploration in Combination Therapies

The potential of this compound and its analogues in combination therapies represents a significant area for future investigation. In many diseases, combination therapy is more effective than monotherapy due to synergistic effects and the ability to overcome drug resistance. For example, morpholine-containing compounds have shown promise as antibiotic enhancers, reducing the minimum inhibitory concentrations (MICs) of existing antibiotics against resistant bacterial strains. nih.gov

Future studies could explore the combination of this compound derivatives with other therapeutic agents, such as chemotherapeutic drugs in cancer treatment or other antimicrobials in infectious diseases. researchgate.net Investigating the synergistic or additive effects of these combinations could open up new therapeutic avenues and provide more effective treatment options for a range of diseases. The ability to enhance the efficacy of existing drugs is a valuable attribute that could significantly impact clinical practice. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 4-(Azetidin-2-ylmethyl)morpholine, and how can purity be optimized?

A two-step approach is often employed: (1) functionalization of the azetidine ring via alkylation or reductive amination, followed by (2) coupling with morpholine derivatives. For purity optimization, column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is effective. Post-synthesis characterization via -NMR and LC-MS is critical to confirm structural integrity and rule out byproducts like unreacted azetidine intermediates .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR can resolve the azetidine and morpholine moieties. The methylene protons adjacent to the azetidine nitrogen typically appear as triplets (δ ~3.2 ppm) due to coupling with the adjacent CH groups .

- Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight confirmation. For example, the molecular ion [M+H] for CHNO is expected at m/z 155.1184 .

Q. How can solubility challenges for this compound in aqueous buffers be addressed experimentally?

Use the shake-flask method : Dissolve the compound in phosphate-buffered saline (pH 7.4) and incubate for 24 hours at room temperature. Centrifuge to remove undissolved particles, then quantify solubility via UV-Vis spectroscopy (λ = 260 nm). For low solubility (<50 μM), co-solvents like DMSO (≤1% v/v) can enhance dissolution without disrupting biological assays .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions. Parameterize the compound using GAFF force fields and assign charges via RESP fitting. Key metrics include binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy between the morpholine oxygen and target residues (e.g., enzymes like CYP450 isoforms) .

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

If X-ray diffraction yields ambiguous electron density maps (e.g., disordered azetidine rings), refine the structure using SHELXL with restraints on bond lengths/angles. Validate via R and residual density plots. For chiral centers, confirm absolute configuration using anomalous scattering (Cu Kα radiation) .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

Q. How can this compound be functionalized for targeted drug delivery systems?

Conjugate the morpholine nitrogen with PEGylated linkers or antibodies via EDC/NHS chemistry. For example, coupling to trastuzumab enables HER2-targeted delivery. Validate conjugation efficiency using MALDI-TOF and in vitro cellular uptake assays (e.g., fluorescence microscopy with labeled analogs) .

Methodological Considerations

- Contradiction Analysis: If conflicting solubility data arise (e.g., DMSO vs. aqueous buffer), reconcile results by testing multiple solvents and validating with orthogonal techniques like isothermal titration calorimetry (ITC) .

- Toxicity Screening: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic stability and identify potential toxic metabolites. LC-MS-based metabolomics can map oxidation pathways (e.g., N-dealkylation of the azetidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.